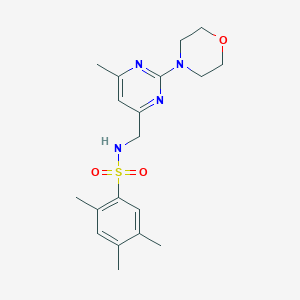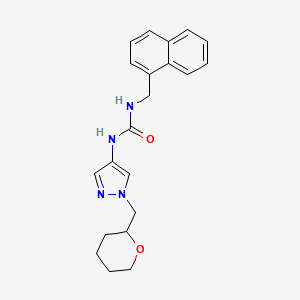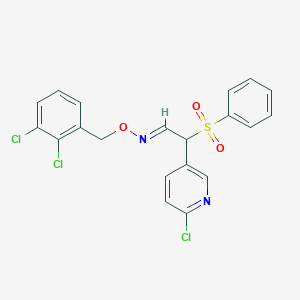
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
科学的研究の応用
Antioxidant Applications
The compound (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one shares structural similarities with ethoxyquin and its analogues, which have been extensively studied for their antioxidant properties. Ethoxyquin, in particular, is used for protecting valuable polyunsaturated fatty acids in fish meal against spontaneous combustion due to its potent antioxidant efficacy. The study of analogues of ethoxyquin, including modifications on the quinoline unit, has shown that specific substitutions can compete with ethoxyquin in terms of efficacy and cost, suggesting that similarly structured compounds might also exhibit significant antioxidant activities. These activities are critical in various industrial applications, including food preservation and potentially in pharmaceuticals for oxidative stress-related diseases (A. J. de Koning, 2002).
Role in Metabolic Syndrome Treatment
Chlorogenic acid, structurally related to quinolines due to its phenolic nature, demonstrates a broad spectrum of health-promoting properties, most notably in the treatment of metabolic syndrome. This includes antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. The relevance of these findings to compounds like (E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one lies in their potential role in nutraceutical applications and food additives aimed at managing or preventing metabolic disorders. The comprehensive review on chlorogenic acid emphasizes its significant antimicrobial and antioxidant activities, highlighting the potential of structurally similar compounds in contributing to metabolic health (Jesús Santana-Gálvez et al., 2017).
Photophysical Properties for Molecular Imaging
The study of excited state hydrogen atom transfer in complexes related to quinolines, including hydroxyquinoline derivatives, has elucidated their potential in molecular imaging applications. These compounds exhibit significant photophysical properties, such as long-lived excited states and specific reactivities towards biomolecules, making them candidates for imaging in biomedical research. The detailed analysis of their excited-state behaviors, including reactivity and stability under various conditions, underscores the potential of structurally related compounds in developing novel imaging agents that can provide valuable insights into biological processes and diseases (C. Manca et al., 2005).
Enzymatic Remediation of Organic Pollutants
Compounds with redox-active motifs, similar to those in quinoline derivatives, have been investigated for their role in enhancing the degradation of recalcitrant organic pollutants. The presence of such functional groups can significantly increase the efficiency of enzymatic processes aimed at remediating environmental contaminants. This application is particularly relevant in the treatment of wastewater and industrial effluents, where innovative approaches to pollution control are urgently needed. The review on the use of redox mediators in enzymatic degradation processes provides insights into the potential environmental applications of compounds with redox-active quinoline units (Maroof Husain & Q. Husain, 2007).
特性
IUPAC Name |
(E)-3-(2-chloro-6-ethoxyquinolin-3-yl)-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNO2/c1-2-25-17-8-9-18-15(12-17)11-14(20(21)23-18)5-10-19(24)13-3-6-16(22)7-4-13/h3-12H,2H2,1H3/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKCALWKODJEQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-{[(2-Bromobenzyl)oxy]imino}ethyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B2568012.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2568013.png)
![4-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2568014.png)
![2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2568018.png)




![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N-methylacetamide](/img/structure/B2568025.png)

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)

